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molecular formula C10H8FN3O B8383948 N-[1-(4-fluorophenyl)pyrazol-4-yl]formamide

N-[1-(4-fluorophenyl)pyrazol-4-yl]formamide

Cat. No. B8383948
M. Wt: 205.19 g/mol
InChI Key: DRHNYKATHHZZBH-UHFFFAOYSA-N
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Patent
US09169248B2

Procedure details

A solution of 1-(4-fluorophenyl)pyrazol-4-amine (0.59 g, 3.3 mmol) in formic acid (15 mL) was heated at 80° C. for 2 h. The reaction mixture was cooled to room temperature, concentrated in vacuo, and purified by flash chromatography (SiO2, 0-100% EtOAc/CH2Cl2 gradient elution) to give N-[1-(4-fluorophenyl)pyrazol-4-yl]formamide (0.490 g, 71%).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]2)=[CH:4][CH:3]=1.[CH:14](O)=[O:15]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([NH:13][CH:14]=[O:15])[CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC(=C1)N
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, 0-100% EtOAc/CH2Cl2 gradient elution)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC(=C1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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